molecular formula C12H14N2O3 B3232302 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid CAS No. 133790-09-7

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid

Cat. No.: B3232302
CAS No.: 133790-09-7
M. Wt: 234.25 g/mol
InChI Key: WIXTZXAOIZUEFN-UHFFFAOYSA-N
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Description

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid is a compound that features an indole ring system substituted with an aminoethyl group and an acetic acid moiety. This compound is structurally related to tryptamine and other indole derivatives, which are known for their biological activities and roles in neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid can be achieved through several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in relation to its structural similarity to neurotransmitters like serotonin.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid is unique due to the presence of the acetic acid moiety, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-4-3-8-6-14-11-2-1-9(5-10(8)11)17-7-12(15)16/h1-2,5-6,14H,3-4,7,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXTZXAOIZUEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)C(=CN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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